

A Comparative Analysis of T-1095A and Canagliflozin: SGLT Inhibition and Beyond

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two sodium-glucose cotransporter (SGLT) inhibitors: **T-1095A**, the active metabolite of T-1095, and canagliflozin. Both compounds have been investigated for their potential in managing hyperglycemia by targeting SGLT proteins, which are responsible for glucose reabsorption in the kidneys and intestines. This comparison delves into their mechanisms of action, selectivity, preclinical efficacy, and the experimental methodologies used to evaluate them.

Mechanism of Action and Selectivity

T-1095A and canagliflozin exert their primary therapeutic effect by inhibiting SGLT proteins. SGLT1 is predominantly found in the small intestine and to a lesser extent in the kidneys, while SGLT2 is almost exclusively expressed in the proximal renal tubules and is responsible for the majority of renal glucose reabsorption.^[1] The selectivity of these inhibitors for SGLT1 versus SGLT2 is a key determinant of their pharmacological profile.

T-1095 is a prodrug that is metabolized in the body to its active form, **T-1095A**.^[2] **T-1095A** functions as a dual inhibitor of both SGLT1 and SGLT2.^{[2][3]} In contrast, canagliflozin is a potent SGLT2 inhibitor with a weaker inhibitory effect on SGLT1.^{[4][5]} This difference in selectivity may lead to distinct physiological effects, with dual SGLT1/SGLT2 inhibition potentially impacting both renal glucose reabsorption and intestinal glucose absorption.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory potency of **T-1095A** and canagliflozin against human SGLT1 and SGLT2. The data is compiled from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions can influence the reported values.

Compound	Target	IC50	Ki (Inhibitor Constant)	Selectivity (SGLT1/SGLT2)
T-1095A	hSGLT1	0.07 μ M[3]	0.33 μ M (rat kidney BBMVs) [3]	~4.7-fold for SGLT1 (based on Ki)
hSGLT2	-	-	-	-
T-1095 (Prodrug)	hSGLT1	22.8 μ M[6]	-	~9.9-fold for SGLT2
hSGLT2	2.3 μ M[6]	-	-	-
Canagliflozin	hSGLT1	663 \pm 180 nM[4]	770.5 nM[5]	~150-193-fold for SGLT2
hSGLT2	4.2 \pm 1.5 nM[4]	4.0 nM[5]	-	-

Preclinical Efficacy in Diabetic Models

Both T-1095 and canagliflozin have demonstrated efficacy in preclinical models of diabetes, primarily in streptozotocin (STZ)-induced diabetic rats. These studies have shown that both compounds can effectively lower blood glucose levels, reduce glycated hemoglobin (HbA1c), and increase urinary glucose excretion.

Parameter	T-1095	Canagliflozin
Animal Model	Streptozotocin (STZ)-induced diabetic rats[2][7]	Streptozotocin (STZ)-induced diabetic rats[8]
Effect on Blood Glucose	Markedly lowered blood glucose levels.[2]	Significantly reduced blood glucose levels.[8]
Effect on HbA1c	Dose-dependently decreased HbA1c over 4 weeks.[7]	Significantly reduced HbA1c levels.[8]
Urinary Glucose Excretion	Dose-dependently increased urinary glucose excretion.[3]	Dose-dependently increased urinary glucose excretion.[8]
Effect on GLUT2	Suppressed the elevated renal GLUT2 level in STZ rats.[2][7]	Downregulates GLUT2 in the renal microcirculation.[9]

Experimental Protocols

In Vitro SGLT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against SGLT1 and SGLT2 transporters.

Methodology:

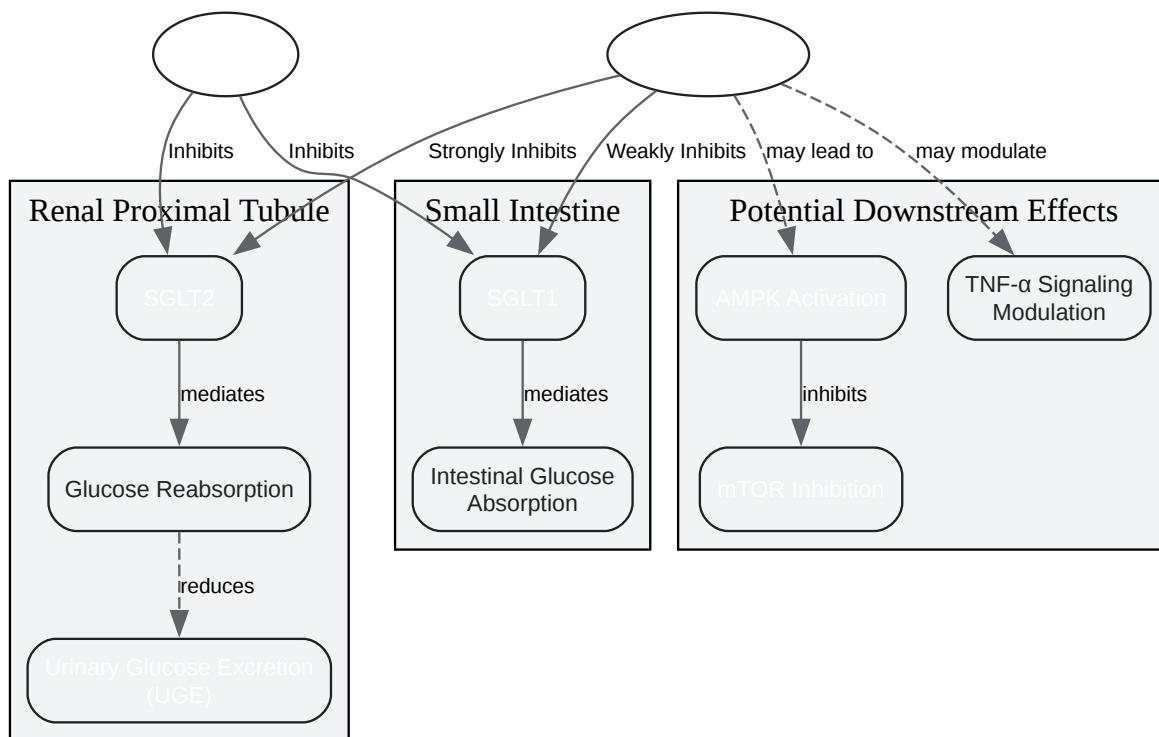
- Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.
- Uptake Assay:
 - Cells are seeded in multi-well plates and grown to confluence.
 - On the day of the assay, cells are washed with a sodium-containing buffer.
 - Cells are pre-incubated with various concentrations of the test compound (**T-1095A** or canagliflozin) or vehicle control for a specified period.
 - A radiolabeled or fluorescent glucose analog, such as 14C- α -methyl-D-glucopyranoside ([14C]AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG),

is added to initiate the uptake reaction.[10][11]

- After a defined incubation time, the uptake is stopped by washing the cells with ice-cold buffer.
- Quantification:
 - For radiolabeled substrates, cells are lysed, and the radioactivity is measured using a scintillation counter.
 - For fluorescent substrates, the fluorescence intensity is measured using a microplate reader.
- Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Diabetic Animal Model Study (Streptozotocin-Induced)

Objective: To evaluate the in vivo efficacy of SGLT inhibitors in a model of type 1 diabetes.


Methodology:

- Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.[11][12]
- Induction of Diabetes:
 - Rats are fasted overnight.
 - A single intraperitoneal or intravenous injection of streptozotocin (STZ), dissolved in a cold citrate buffer (pH 4.5), is administered at a dose typically ranging from 50-65 mg/kg.[13][14]
 - Diabetes is confirmed a few days later by measuring blood glucose levels; levels ≥ 16.7 mmol/L (300 mg/dL) are typically considered diabetic.[13]
- Drug Administration:

- Diabetic rats are randomly assigned to treatment groups.
- T-1095 or canagliflozin is administered orally, often mixed with the diet or via gavage, at various doses for a specified duration (e.g., 4 to 8 weeks).[7][8]
- Endpoint Measurements:
 - Urinary Glucose Excretion: Rats are housed in metabolic cages for 24-hour urine collection. Urine volume is measured, and glucose concentration is determined using a glucose oxidase assay or test strips.[15][16]
 - Blood Glucose and HbA1c: Blood samples are collected periodically from the tail vein. Blood glucose is measured using a glucometer, and HbA1c is determined using methods like high-performance liquid chromatography (HPLC) or ELISA kits.[3][6]
- Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the effects of the treatment groups with the vehicle control group.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both **T-1095A** and canagliflozin is the direct inhibition of SGLT proteins. However, emerging research suggests that SGLT2 inhibitors may also exert their effects through downstream signaling pathways.

[Click to download full resolution via product page](#)

Figure 1. Comparative mechanism of action and potential downstream signaling pathways of **T-1095A** and canagliflozin.

The diagram above illustrates that both **T-1095A** and canagliflozin inhibit renal SGLT2, leading to increased urinary glucose excretion. **T-1095A** also potently inhibits intestinal SGLT1, which may reduce glucose absorption from the gut. Canagliflozin has a weaker effect on intestinal SGLT1. Additionally, research suggests that canagliflozin may influence downstream signaling pathways such as AMPK/mTOR and TNF- α signaling, which could contribute to its broader metabolic and cardiovascular benefits.^{[4][17][18]}

Figure 2. General experimental workflow for the development of SGLT inhibitors like **T-1095A** and canagliflozin.

This workflow outlines the typical stages of drug development for SGLT inhibitors. It begins with *in vitro* characterization to determine potency and selectivity, followed by preclinical *in vivo* studies in animal models to assess pharmacokinetics, efficacy, and safety. Promising

candidates then progress to clinical trials in humans to further evaluate their safety and therapeutic potential.

Conclusion

Both **T-1095A** and canagliflozin are effective inhibitors of SGLT-mediated glucose transport, demonstrating significant glucose-lowering effects in preclinical models. The primary distinction lies in their selectivity profile, with **T-1095A** acting as a dual SGLT1/SGLT2 inhibitor and canagliflozin being a potent SGLT2 inhibitor with weaker SGLT1 activity. This difference may have implications for their overall clinical profiles, including effects on postprandial glucose excursions and gastrointestinal side effects. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic advantages of these two compounds. The exploration of downstream signaling pathways may also reveal additional mechanisms contributing to their observed effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple method for determination of A1c-type glycated hemoglobin(s) in rats using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]
- 8. Canagliflozin protects against non-alcoholic steatohepatitis in type-2 diabetic rats through zinc alpha-2 glycoprotein up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An SGLT2 inhibitor, canagliflozin, reduces blood glucose level in the renal capillaries and protects the capillary network in the diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 14. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SGLT2 Inhibitor Might Prevent Atrial Fibrillation Related to Metabolic Syndrome via TNF- α Signaling Pathway: A Bioinformatic Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of T-1095A and Canagliflozin: SGLT Inhibition and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681200#comparative-analysis-of-t-1095a-and-canagliflozin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com